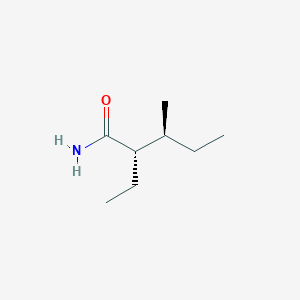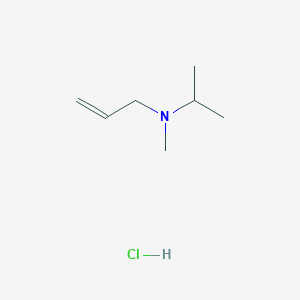
N-(Methylselanyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylselanyl)-N-phenylbenzamide: is an organic compound that features a selenium atom bonded to a methyl group and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylselanyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with a methylselanyl reagent. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation and methylation, with careful control of reaction parameters to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylselanyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include selenoxide, selenone, and selenide derivatives, as well as substituted benzamide compounds.
Aplicaciones Científicas De Investigación
N-(Methylselanyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mecanismo De Acción
The mechanism of action of N-(Methylselanyl)-N-phenylbenzamide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, as it can participate in redox reactions and interact with various biomolecules. The compound may exert its effects by modulating oxidative stress pathways and influencing cellular signaling processes .
Comparación Con Compuestos Similares
N-Methylaniline: An aniline derivative with a similar structure but without the selenium atom.
N-Phenylbenzamide: A benzamide derivative lacking the methylselanyl group.
Uniqueness: N-(Methylselanyl)-N-phenylbenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
142206-50-6 |
|---|---|
Fórmula molecular |
C14H13NOSe |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
N-methylselanyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
BVEKMSFNTJIIFG-UHFFFAOYSA-N |
SMILES canónico |
C[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


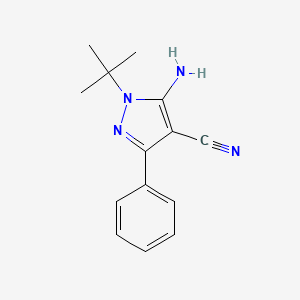
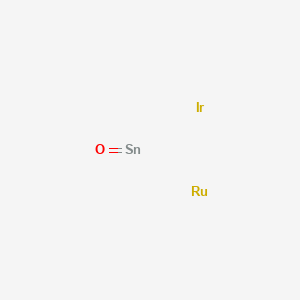
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
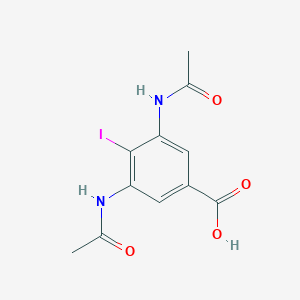
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
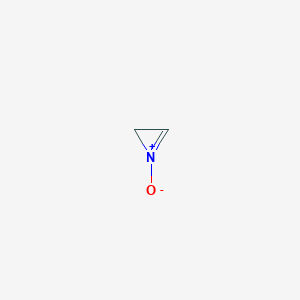

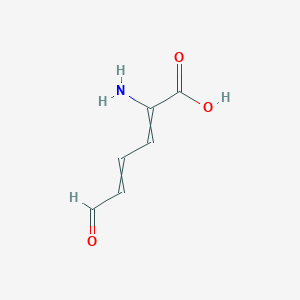
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
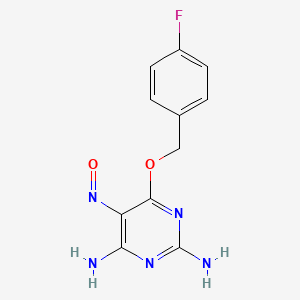
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
